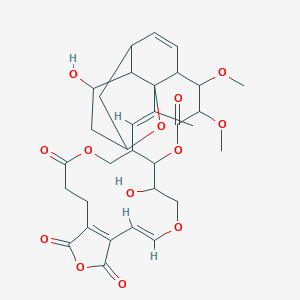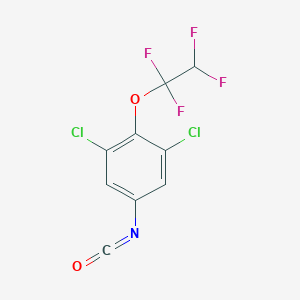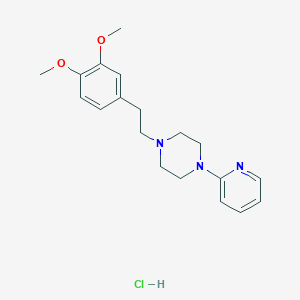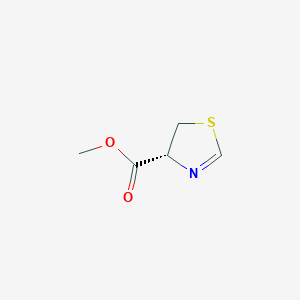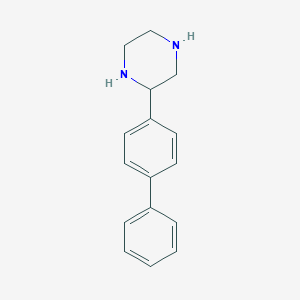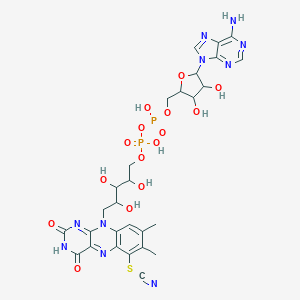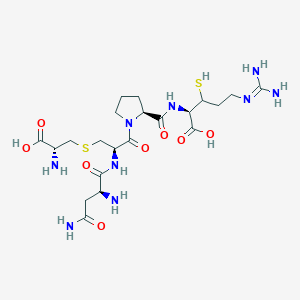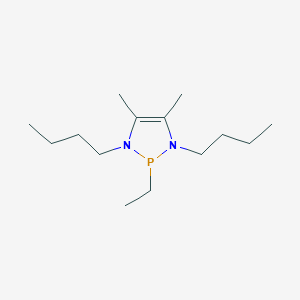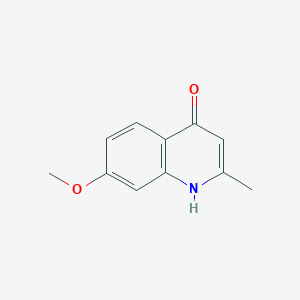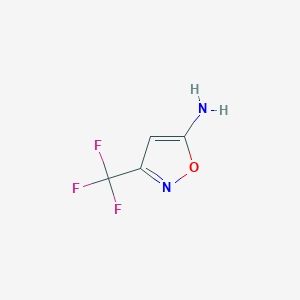
2,5,8,11-Tetraoxatetradec-13-en
Übersicht
Beschreibung
what is '2,5,8,11-Tetraoxatetradec-13-ene'? 2,5,8,11-Tetraoxatetradec-13-ene is an organic compound with the molecular formula C13H24O4. It is a white solid with a sweet, fruity odor. the use of '2,5,8,11-Tetraoxatetradec-13-ene' 2,5,8,11-Tetraoxatetradec-13-ene is an organic compound used as a reagent in organic synthesis. It is used as a precursor to the synthesis of a variety of compounds, including pharmaceuticals, pesticides, dyes, and fragrances. It can also be used as a catalyst in the synthesis of polymers and other materials. the chemistry of '2,5,8,11-Tetraoxatetradec-13-ene' 2,5,8,11-Tetraoxatetradec-13-ene is a molecule composed of four oxygen atoms and thirteen carbon atoms. It belongs to the class of compounds known as dioxolanes, which are cyclic ethers. The molecule has a molecular formula of C13H24O4 and a molecular weight of 248.33 g/mol. The chemical structure of 2,5,8,11-Tetraoxatetradec-13-ene consists of a six-membered ring of four oxygen atoms and two carbon atoms, with the remaining seven carbon atoms arranged around the ring in a linear fashion. The molecule is non-polar due to the symmetrical distribution of electrons around the ring. The molecule has a boiling point of 122.3°C and a melting point of -46.2°C. It is insoluble in water and most organic solvents, but is soluble in alcohols and other polar solvents. 2,5,8,11-Tetraoxatetradec-13-ene is used as a monomer in the production of polymers, such as polyethylene glycols, and as a reagent in organic synthesis. It is also used as a stabilizer in the production of polyurethanes and other polymers. the biochemical/physical effects of '2,5,8,11-Tetraoxatetradec-13-ene' 2,5,8,11-Tetraoxatetradec-13-ene is an organic compound that is not found in nature. It is not known to have any biochemical or physical effects. the benefits of '2,5,8,11-Tetraoxatetradec-13-ene' 2,5,8,11-Tetraoxatetradec-13-ene is a chemical compound that has a variety of uses in the industrial and commercial sectors. Its primary benefit is its ability to act as a solvent, allowing for the dissolution of other substances. This makes it useful for a variety of applications, such as cleaning, degreasing, and paint removal. Additionally, it is used in the manufacture of pharmaceuticals and other health-related products. It is also an effective solvent for the extraction of essential oils from plants. Finally, it can be used as a fuel additive to improve engine performance. the related research of '2,5,8,11-Tetraoxatetradec-13-ene' 1. Synthesis of 2,5,8,11-Tetraoxatetradec-13-ene and Its Derivatives: A Review 2. Synthesis of 2,5,8,11-Tetraoxatetradec-13-ene and Its Derivatives 3. Theoretical Study of the Electronic Structure of 2,5,8,11-Tetraoxatetradec-13-ene 4. Structural Elucidation of 2,5,8,11-Tetraoxatetradec-13-ene 5. Photochemical Reactions of 2,5,8,11-Tetraoxatetradec-13-ene 6. Biological Activity of 2,5,8,11-Tetraoxatetradec-13-ene 7. Catalytic Oxidation of 2,5,8,11-Tetraoxatetradec-13-ene 8. Spectroscopic Characterization of 2,5,8,11-Tetraoxatetradec-13-ene 9. Synthesis and Reactivity of 2,5,8,11-Tetraoxatetradec-13-ene 10. Gas Chromatography–Mass Spectrometry of 2,5,8,11-Tetraoxatetradec-13-ene
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2,5,8,11-Tetraoxatetradec-13-en: ist eine vielseitige Verbindung, die als Baustein in der organischen Synthese verwendet wird. Seine stabile Struktur und Reaktivität machen es geeignet für die Konstruktion komplexer Moleküle. Es ist besonders nützlich bei der Synthese von Polymeren, Pharmazeutika und Feinchemikalien, da es verschiedene chemische Reaktionen eingehen kann, während es seine Integrität bewahrt .
Polymerproduktion
Diese Verbindung spielt eine entscheidende Rolle bei der Produktion von Polymeren. Es kann als Monomer wirken, das sich zu neuartigen polymeren Materialien polymerisiert. Diese Materialien können einzigartige Eigenschaften wie erhöhte Flexibilität, Haltbarkeit oder chemische Beständigkeit aufweisen, was sie in industriellen Anwendungen wertvoll macht .
Pharmazeutische Entwicklung
In der pharmazeutischen Industrie wird This compound bei der Synthese von pharmazeutischen Wirkstoffen (APIs) eingesetzt. Seine vier Sauerstoffatome können verwendet werden, um Etherbindungen zu erzeugen, die häufig in verschiedenen Arzneimittelmolekülen vorkommen. Dies macht es zu einem wichtigen Vorläufer in der Arzneimittelentwicklung und -forschung .
Feinchemikalienherstellung
Die Verbindung wird auch bei der Herstellung von Feinchemikalien verwendet, bei denen es sich um reine, komplexe, einzelne chemische Stoffe handelt. Diese Chemikalien werden in begrenzten Mengen hergestellt und als Ausgangsstoffe oder Zwischenprodukte bei der Synthese komplexerer chemischer Produkte verwendet .
Materialwissenschaftliche Forschung
In der Materialwissenschaft wird This compound verwendet, um neue Materialien mit potenziellen Anwendungen in der Elektronik, Beschichtung und Nanotechnologie zu erforschen. Seine Fähigkeit, stabile Bindungen mit anderen Molekülen zu bilden, kann zur Herstellung von Materialien mit bestimmten gewünschten Eigenschaften führen .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-3-4-12-7-8-14-10-9-13-6-5-11-2/h3H,1,4-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQTULDKYFWBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066515 | |
| Record name | 2,5,8,11-Tetraoxatetradec-13-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19685-21-3 | |
| Record name | 2,5,8,11-Tetraoxatetradec-13-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19685-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8,11-Tetraoxatetradec-13-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019685213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,8,11-Tetraoxatetradec-13-ene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5,8,11-Tetraoxatetradec-13-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,8,11-tetraoxatetradec-13-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



